molecular formula C13H13FO3 B1323800 cis-2-(3-Fluorobenzoyl)cyclopentane-1-carboxylic acid CAS No. 733740-15-3

cis-2-(3-Fluorobenzoyl)cyclopentane-1-carboxylic acid

Cat. No. B1323800
CAS RN: 733740-15-3
M. Wt: 236.24 g/mol
InChI Key: YWYRHYHQPXIURO-WDEREUQCSA-N
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Description

“Cis-2-(3-Fluorobenzoyl)cyclopentane-1-carboxylic acid” is a chiral compound . It has a CAS Number of 733740-15-3 and a molecular weight of 236.24 . The IUPAC name for this compound is (1R,2S)-2-(3-fluorobenzoyl)cyclopentanecarboxylic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H13FO3/c14-9-4-1-3-8(7-9)12(15)10-5-2-6-11(10)13(16)17/h1,3-4,7,10-11H,2,5-6H2,(H,16,17)/t10-,11+/m0/s1 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound has a molecular formula of C13H13FO3 . It is not chirally pure as it contains a mixture of enantiomers .

Scientific Research Applications

Chiral Resolution Studies

cis-2-(3-Fluorobenzoyl)cyclopentane-1-carboxylic acid: is a chiral compound, which means it can exist as enantiomers—molecules that are mirror images of each other. This property is crucial in the development of chiral drugs, as different enantiomers can have different biological activities. The compound can be used to study chiral resolution techniques, which separate enantiomers from each other, a vital process in pharmaceutical research .

Synthesis of Anti-Inflammatory Agents

The compound’s structural features make it a candidate for the synthesis of novel anti-inflammatory agents. Its cyclopentane ring, a common motif in many bioactive molecules, coupled with the fluorobenzoyl group, could be key in designing new drugs that target inflammatory pathways .

Fluorescence Probe Development

Fluorinated compounds often exhibit unique fluorescent propertiescis-2-(3-Fluorobenzoyl)cyclopentane-1-carboxylic acid could be used in the development of fluorescence probes for biological imaging, helping researchers visualize cellular processes in real-time .

Building Blocks for Liquid Crystals

Liquid crystals have applications in display technologies, and fluorinated compounds can improve their thermal stability and optical properties. This compound could serve as a building block for new types of liquid crystals with enhanced performance .

Organic Synthesis Intermediate

As an intermediate in organic synthesis, this compound can be used to prepare a wide range of other fluorinated organic molecules. Its reactive carboxylic acid group allows for further functionalization, making it a versatile tool in synthetic chemistry .

Study of Non-Covalent Interactions

The compound’s molecular structure allows for the study of non-covalent interactions, such as hydrogen bonding and pi-pi interactions. These studies can provide insights into the behavior of molecules in different environments and contribute to the design of new materials .

Enantioselective Catalysis

In catalysis, the chirality of molecules like cis-2-(3-Fluorobenzoyl)cyclopentane-1-carboxylic acid can influence the outcome of chemical reactions. Researchers can use this compound to develop enantioselective catalysts that produce predominantly one enantiomer over the other in a chemical reaction .

Medicinal Chemistry Research

Finally, the compound’s unique structure makes it a valuable tool in medicinal chemistry research. It can be used to study the interaction between small molecules and biological targets, aiding in the discovery of new drugs .

properties

IUPAC Name

(1R,2S)-2-(3-fluorobenzoyl)cyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FO3/c14-9-4-1-3-8(7-9)12(15)10-5-2-6-11(10)13(16)17/h1,3-4,7,10-11H,2,5-6H2,(H,16,17)/t10-,11+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWYRHYHQPXIURO-WDEREUQCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)C(=O)O)C(=O)C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]([C@@H](C1)C(=O)O)C(=O)C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80641314
Record name (1R,2S)-2-(3-Fluorobenzoyl)cyclopentane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80641314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis-2-(3-Fluorobenzoyl)cyclopentane-1-carboxylic acid

CAS RN

733740-15-3
Record name (1R,2S)-2-(3-Fluorobenzoyl)cyclopentane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80641314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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